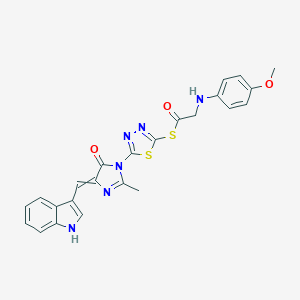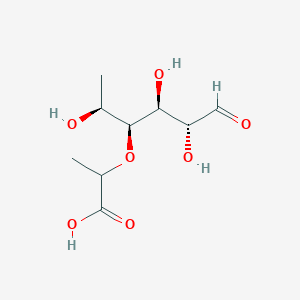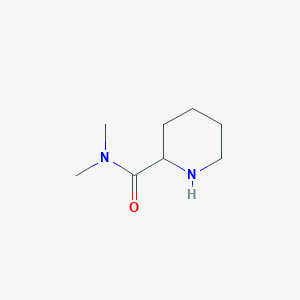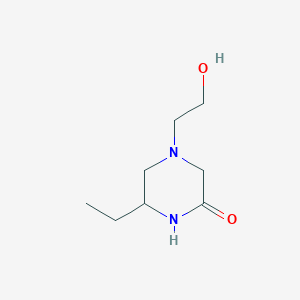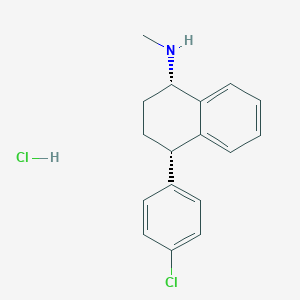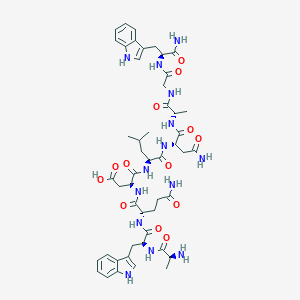
Locustamyoinhibiting Peptide, Locusta Migratoria
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Locustamyoinhibiting Peptide (Lom-MIP) is a neuropeptide that has been identified in the migratory locust, Locusta migratoria. Lom-MIP is a member of the myoinhibiting peptide family, which is known to regulate muscle contraction in insects. The peptide has been studied extensively for its potential applications in scientific research, particularly in the field of insect physiology.
Mecanismo De Acción
Locustamyoinhibiting Peptide, Locusta Migratoria acts as a neuromodulator in insects, inhibiting muscle contraction by blocking the release of calcium ions from the sarcoplasmic reticulum. The peptide binds to a specific receptor on the surface of muscle cells, triggering a signaling cascade that ultimately leads to the inhibition of muscle contraction.
Efectos Bioquímicos Y Fisiológicos
Locustamyoinhibiting Peptide, Locusta Migratoria has a number of biochemical and physiological effects on insects. In addition to its role in muscle contraction, the peptide has been shown to regulate feeding behavior and metabolism in locusts. Locustamyoinhibiting Peptide, Locusta Migratoria also plays a role in the regulation of reproduction in female locusts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Locustamyoinhibiting Peptide, Locusta Migratoria has several advantages as a tool for scientific research. Its specificity for insect muscle cells makes it a valuable tool for investigating insect physiology. Additionally, the peptide is relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also limitations to the use of Locustamyoinhibiting Peptide, Locusta Migratoria in laboratory experiments. The peptide is specific to insects, meaning that it cannot be used to study muscle function in other organisms. Additionally, the effects of Locustamyoinhibiting Peptide, Locusta Migratoria on insect physiology may be influenced by a variety of environmental factors, such as temperature and humidity.
Direcciones Futuras
There are a number of future directions for research on Locustamyoinhibiting Peptide, Locusta Migratoria. One area of interest is the development of insecticides that target the peptide's mechanism of action. Additionally, the peptide's role in regulating feeding behavior and metabolism in locusts may have applications in the development of pest management strategies. Finally, further investigation into the biochemical and physiological effects of Locustamyoinhibiting Peptide, Locusta Migratoria may yield insights into the broader mechanisms underlying insect physiology.
Métodos De Síntesis
Locustamyoinhibiting Peptide, Locusta Migratoria is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is composed of 12 amino acids, and its sequence has been determined through a combination of biochemical and molecular biology techniques. The SPPS method involves the sequential addition of protected amino acids to a resin support, followed by deprotection and cleavage to release the peptide.
Aplicaciones Científicas De Investigación
Locustamyoinhibiting Peptide, Locusta Migratoria has been used in a variety of scientific research applications, including studies on insect muscle physiology, insect behavior, and insecticide development. The peptide has been shown to be an effective inhibitor of muscle contraction in insects, making it a valuable tool for investigating the mechanisms underlying muscle function.
Propiedades
Número CAS |
138168-63-5 |
|---|---|
Nombre del producto |
Locustamyoinhibiting Peptide, Locusta Migratoria |
Fórmula molecular |
C49H66N14O13 |
Peso molecular |
1059.1 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H66N14O13/c1-23(2)15-34(47(74)62-36(18-39(52)65)46(73)57-25(4)44(71)56-22-40(66)58-33(42(53)69)16-26-20-54-30-11-7-5-9-28(26)30)61-49(76)37(19-41(67)68)63-45(72)32(13-14-38(51)64)59-48(75)35(60-43(70)24(3)50)17-27-21-55-31-12-8-6-10-29(27)31/h5-12,20-21,23-25,32-37,54-55H,13-19,22,50H2,1-4H3,(H2,51,64)(H2,52,65)(H2,53,69)(H,56,71)(H,57,73)(H,58,66)(H,59,75)(H,60,70)(H,61,76)(H,62,74)(H,63,72)(H,67,68)/t24-,25-,32-,33-,34-,35-,36-,37-/m0/s1 |
Clave InChI |
CSOIWTCLMCXLJE-QUNUXEEMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)N |
Otros números CAS |
138168-63-5 |
Secuencia |
AWQDLNAGW |
Sinónimos |
Ala-Trp-Gln-Asp-Leu-Asn-Ala-Gly-Trp-NH2 Locusta myoinhibiting peptide, Locusta migratoria locustamyoinhibiting peptide, Locusta migratoria LOM-MIP protein, Locusta migratoria |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)
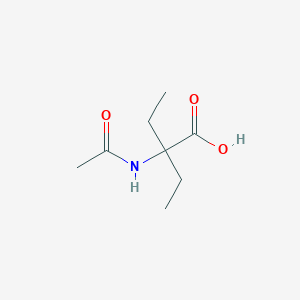

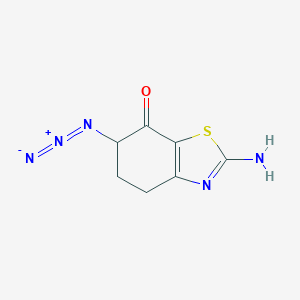

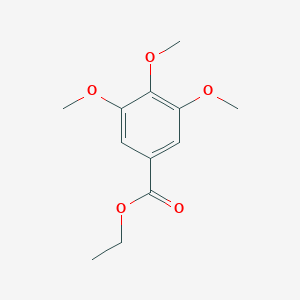

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)

